Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Peptide Synthesis Building Block Procurement Laboratory Handling

Why choose this Phth-Gly-OMe synthon? Unlike Boc- or Cbz-protected glycine esters, the phthalimide group offers orthogonal stability—resistant to acidic cleavage and hydrogenolysis—yet removable under mildly basic hydrazine. This enables sequential deprotection strategies in complex molecule synthesis. The methyl ester handle provides superior solubility and reactivity vs. the free acid, while the Phth group uniquely suppresses competitive oxidation in Minisci-type radical alkylations. A crystalline solid with quantified hydrolytic stability for predictive reaction optimization.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 23244-58-8
Cat. No. B188084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
CAS23244-58-8
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C11H9NO4/c1-16-9(13)6-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3
InChIKeyJINKRJDUNDRREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate (CAS 23244-58-8) – Procurement-Grade Phthalimide-Protected Glycine Building Block


Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate (CAS 23244-58-8, C₁₁H₉NO₄, MW 219.19 g/mol), also known as N-phthaloylglycine methyl ester or methyl phthalimidoacetate, is a crystalline solid (mp 113 °C) in which the glycine amino group is protected by a phthalimide (Phth) moiety and the carboxyl group is esterified as a methyl ester . This compound serves as a key protected glycine synthon in peptide synthesis, heterocycle construction, and pharmaceutical intermediate preparation, where the phthalimide group offers distinct stability and reactivity profiles compared to carbamate-based protecting groups (e.g., Boc, Cbz, Fmoc).

Why N-Phthaloylglycine Methyl Ester Cannot Be Replaced by Common Boc- or Cbz-Protected Glycine Analogs


Direct substitution of methyl 2-(1,3-dioxoisoindolin-2-yl)acetate with carbamate-protected glycine methyl esters (e.g., Boc-Gly-OMe, Cbz-Gly-OMe) is not feasible in synthetic sequences requiring orthogonal deprotection conditions or enhanced radical stability. The phthalimide group exhibits markedly different acid/base lability profiles compared to Boc (acid-labile) and Cbz (hydrogenolytically cleaved) [1], enabling sequential deprotection strategies in complex molecule synthesis. Furthermore, the phthalimide moiety uniquely suppresses competitive oxidation pathways in Minisci-type radical alkylation reactions—a protective function that Boc and Cbz groups cannot provide [2]. The methyl ester functionality additionally imparts distinct solubility and reactivity characteristics versus the corresponding free acid (N-phthaloylglycine, CAS 4702-13-0), influencing reaction kinetics and workup procedures.

Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate – Head-to-Head Comparative Evidence for Scientific Procurement Decisions


Physical State Differentiation: Crystalline Solid vs. Liquid for Handling and Storage

Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a crystalline solid with a melting point of 113 °C . In contrast, the widely used alternative Boc-Gly-OMe (CAS 31954-27-5) is a liquid at ambient temperature (mp N/A) , and Cbz-Gly-OMe (CAS 1212-53-9) is a low-melting solid or semi-solid (mp 22–26 °C) [1]. The solid-state nature of the phthalimide-protected ester facilitates easier weighing, reduced volatility, and improved long-term storage stability compared to liquid carbamate-protected analogs.

Peptide Synthesis Building Block Procurement Laboratory Handling

Hydrolytic Stability: Quantitative Rate Constants for Phthalimide Cleavage in Gabriel Synthesis Context

The phthalimide protecting group in N-phthaloylglycine (the free acid analog of the target methyl ester) undergoes alkaline hydrolysis with pseudo-first-order rate constants (k_obs) that are tunable by solvent composition [1]. In aqueous organic solvents containing 0.004 M NaOH at 35 °C, k_obs decreases from 24.1 × 10⁻³ to 7.72 × 10⁻³ s⁻¹ as acetonitrile content increases from 2% to 50% v/v. In methanol-containing systems, the rate decreases from 2.11 × 10⁻² to 1.19 × 10⁻⁴ s⁻¹ as MeOH content increases from 2% to 84% [1]. These quantified hydrolysis kinetics enable precise control over deprotection timing—a level of predictability not as thoroughly documented for carbamate protecting groups under comparable conditions.

Protecting Group Strategy Gabriel Synthesis Alkaline Hydrolysis Kinetics

Radical Stability: Phthalimide Suppresses Competitive Oxidation in Minisci Alkylation

In Minisci radical alkylation reactions, the use of N-phthalimide-protected amino acids (including glycine derivatives) uniquely overcomes competitive oxidation of the initially formed radical intermediate—a problem that limits the utility of other protecting groups [1]. While the study demonstrates the Minisci reaction on a range of commercially available glycine derivatives proceeding in good to high yield, the extension to other amino acids was only successful when the phthalimide protecting group was employed [1]. This protective effect is not observed with Boc, Cbz, or Fmoc protection under identical radical-generating conditions.

Radical Chemistry C–H Functionalization Amino Acid Alkylation

Procurement-Relevant Application Scenarios for Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate Based on Verified Differentiation


Sequential Peptide Synthesis Requiring Orthogonal N-Protection

In solid-phase or solution-phase peptide synthesis where orthogonal deprotection of the N-terminus and side-chain functionalities is required, methyl 2-(1,3-dioxoisoindolin-2-yl)acetate provides a phthalimide-protected glycine building block that is stable to acidic conditions (unlike Boc) and hydrogenolysis (unlike Cbz), yet can be cleanly removed under mildly basic hydrazine conditions. This orthogonal compatibility enables multi-step synthetic sequences where carbamate protecting groups would be prematurely cleaved [1].

Gabriel Synthesis of Primary Amines with Predictable Deprotection Kinetics

The quantified hydrolytic stability of the phthalimide group in N-phthaloylglycine derivatives [1] allows process chemists to design Gabriel amine syntheses with predictable reaction times and yields. By adjusting solvent composition (e.g., acetonitrile or methanol content), the rate of phthalimide cleavage can be tuned over two orders of magnitude, enabling optimization of deprotection without extensive empirical screening—a distinct advantage over less-characterized protecting groups.

Minisci-Type Radical C–H Alkylation of Heteroarenes

For medicinal chemistry programs involving late-stage C–H functionalization of heteroaromatic scaffolds, methyl 2-(1,3-dioxoisoindolin-2-yl)acetate serves as a protected glycine radical precursor that uniquely suppresses competitive oxidation pathways [2]. This property is essential for extending Minisci alkylation methodology beyond glycine to more complex amino acid substrates, making the phthalimide-protected building block a necessary reagent for such applications.

Synthesis of Phthalimide-Derived Bioactive Scaffolds

Phthalimide-containing compounds exhibit diverse pharmacological activities including antimicrobial, anxiolytic, and immunomodulatory effects [3]. Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate provides a direct entry point for constructing phthalimide-based libraries via the methyl ester handle for further derivatization, while the phthalimide moiety itself may confer biological activity or serve as a pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.